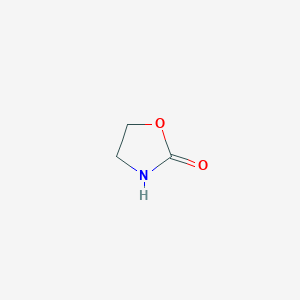

2-Oxazolidinone

Descripción

Structure

3D Structure

Propiedades

IUPAC Name |

1,3-oxazolidin-2-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C3H5NO2/c5-3-4-1-2-6-3/h1-2H2,(H,4,5) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IZXIZTKNFFYFOF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COC(=O)N1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C3H5NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID2074326 | |

| Record name | 2-Oxazolidinone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID2074326 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

87.08 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Beige crystalline solid; [Sigma-Aldrich MSDS] | |

| Record name | 2-Oxazolidinone | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/19667 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

Solubility |

>13.1 [ug/mL] (The mean of the results at pH 7.4) | |

| Record name | SID57260826 | |

| Source | Burnham Center for Chemical Genomics | |

| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |

| Description | Aqueous solubility in buffer at pH 7.4 | |

CAS No. |

497-25-6, 51667-26-6 | |

| Record name | 2-Oxazolidinone | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=497-25-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1,3-Oxazolidin-2-one | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000497256 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Oxazolidinone | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0051667266 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2-Oxazolidinone | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=38240 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 2-Oxazolidinone | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=35382 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 2-Oxazolidinone | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 2-Oxazolidinone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID2074326 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1,3-oxazolidin-2-one | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.007.129 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 2-OXAZOLIDINONE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/Z4D49W92PP | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

An In-depth Technical Guide to the Fundamental Properties of the 2-Oxazolidinone Ring

For Researchers, Scientists, and Drug Development Professionals

The 2-oxazolidinone ring is a privileged five-membered heterocyclic scaffold of significant interest in medicinal chemistry and organic synthesis. Its unique structural and chemical features have led to its incorporation into a range of important molecules, from life-saving antibiotics to powerful chiral auxiliaries. This technical guide provides a comprehensive overview of the core properties of the 2-oxazolidinone ring, focusing on its structure, reactivity, spectroscopic signature, and biological significance.

Core Structural and Physicochemical Properties

The 2-oxazolidinone core is characterized by a five-membered ring containing a nitrogen atom and an oxygen atom adjacent to a carbonyl group. This arrangement confers a unique set of physicochemical properties that are fundamental to its utility.

Molecular Geometry

The geometry of the 2-oxazolidinone ring has been established through X-ray crystallography studies. The ring typically adopts a shallow envelope conformation. Key bond lengths and angles for the parent 2-oxazolidinone and a representative derivative are summarized below.

| Parameter | 3-Acetyloxazolidin-2-one | (4S,5R)-4-methyl-5-phenyloxazolidin-2-one |

| Bond Lengths (Å) | ||

| C2-O1 | 1.391 | 1.362 |

| C2-N3 | 1.365 | 1.372 |

| N3-C4 | 1.467 | 1.472 |

| C4-C5 | 1.528 | 1.554 |

| C5-O1 | 1.462 | 1.464 |

| C2=O | 1.199 | 1.205 |

| Bond Angles (º) | ||

| O1-C2-N3 | 109.3 | 109.9 |

| C2-N3-C4 | 112.5 | 111.4 |

| N3-C4-C5 | 102.7 | 102.8 |

| C4-C5-O1 | 104.9 | 104.2 |

| C5-O1-C2 | 110.4 | 111.6 |

Physicochemical Data

The physicochemical properties of the parent 2-oxazolidinone are crucial for its behavior in various chemical and biological systems.

| Property | Value |

| Molecular Formula | C₃H₅NO₂ |

| Molecular Weight | 87.08 g/mol [1] |

| Melting Point | 86-89 °C[2] |

| Boiling Point | 220 °C at 48 mmHg[2] |

| pKa | ~17 (in DMSO) |

| LogP | -0.75 |

| Water Solubility | Soluble |

Spectroscopic Characterization

The identification and characterization of 2-oxazolidinones rely heavily on standard spectroscopic techniques.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H and ¹³C NMR spectroscopy are invaluable for elucidating the structure of 2-oxazolidinone derivatives. The chemical shifts are influenced by the substituents on the ring.

¹H NMR Data for 2-Oxazolidinone (in CDCl₃)

| Proton | Chemical Shift (ppm) | Multiplicity |

| H4 | ~3.6 | Triplet |

| H5 | ~4.3 | Triplet |

| NH | ~6.5 | Broad Singlet |

¹³C NMR Data for 2-Oxazolidinone (in CDCl₃)

| Carbon | Chemical Shift (ppm) |

| C2 | ~159 |

| C4 | ~45 |

| C5 | ~61 |

Infrared (IR) Spectroscopy

The IR spectrum of a 2-oxazolidinone is characterized by strong absorption bands corresponding to the carbonyl and N-H groups.

Characteristic IR Absorption Bands for 2-Oxazolidinone

| Functional Group | Wavenumber (cm⁻¹) | Intensity |

| N-H Stretch | 3250-3350 | Strong, Broad |

| C=O Stretch (urethane) | 1730-1760 | Strong |

| C-O Stretch | 1200-1250 | Strong |

Mass Spectrometry (MS)

Electron ionization mass spectrometry of 2-oxazolidinone shows a characteristic fragmentation pattern.

Key Fragments in the Mass Spectrum of 2-Oxazolidinone

| m/z | Ion |

| 87 | [M]⁺ |

| 57 | [M - CH₂O]⁺ |

| 43 | [M - CO₂]⁺ |

Reactivity and Synthetic Applications

The 2-oxazolidinone ring is a versatile scaffold in organic synthesis, most notably as a chiral auxiliary.

Use as a Chiral Auxiliary (Evans Auxiliary)

Chiral 2-oxazolidinones, often referred to as Evans auxiliaries, are widely used to control stereochemistry in a variety of carbon-carbon bond-forming reactions. The bulky substituent at the C4 or C5 position effectively shields one face of the enolate derived from the N-acyl derivative, directing incoming electrophiles to the opposite face.

Experimental Protocols

This protocol describes the acylation of (4R,5S)-4-methyl-5-phenyl-2-oxazolidinone with propionyl chloride.

Materials:

-

(4R,5S)-4-methyl-5-phenyl-2-oxazolidinone (1.0 equiv)

-

Anhydrous Tetrahydrofuran (THF)

-

n-Butyllithium (n-BuLi) (1.05 equiv)

-

Propionyl chloride (1.1 equiv)

Procedure:

-

Dissolve the chiral auxiliary in anhydrous THF in a flame-dried flask under an inert atmosphere (e.g., Argon).

-

Cool the solution to -78 °C in a dry ice/acetone bath.

-

Slowly add n-BuLi dropwise and stir the mixture for 15 minutes.

-

Add propionyl chloride dropwise and continue stirring at -78 °C for 30 minutes.

-

Allow the reaction to warm to room temperature and stir for an additional 1-2 hours.

-

Quench the reaction with saturated aqueous ammonium chloride solution.

-

Extract the aqueous layer with ethyl acetate.

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography.

This protocol outlines a typical diastereoselective aldol reaction.

Materials:

-

N-Propionyl-(4R,5S)-4-methyl-5-phenyl-2-oxazolidinone (1.0 equiv)

-

Anhydrous Dichloromethane (DCM)

-

Dibutylboron triflate (Bu₂BOTf) (1.1 equiv)

-

Triethylamine (Et₃N) (1.2 equiv)

-

Aldehyde (e.g., isobutyraldehyde) (1.2 equiv)

Procedure:

-

Dissolve the N-acyl oxazolidinone in anhydrous DCM under an inert atmosphere.

-

Cool the solution to -78 °C.

-

Add Bu₂BOTf dropwise, followed by the slow addition of Et₃N.

-

Stir the mixture at -78 °C for 30 minutes to form the boron enolate.

-

Add the aldehyde dropwise and continue stirring at -78 °C for 2-3 hours, then allow to warm to 0 °C over 1 hour.

-

Quench the reaction with a pH 7 phosphate buffer.

-

Extract the mixture with DCM.

-

Wash the combined organic layers with saturated aqueous sodium bicarbonate and brine, dry over anhydrous magnesium sulfate, filter, and concentrate.

-

Purify the aldol adduct by flash chromatography.

This protocol describes the hydrolytic cleavage of the auxiliary to yield a chiral carboxylic acid.[3]

Materials:

-

Aldol adduct (1.0 equiv)

-

Tetrahydrofuran (THF)

-

Water

-

30% Hydrogen peroxide (H₂O₂) (4.0 equiv)

-

Lithium hydroxide (LiOH) (2.0 equiv)

Procedure:

-

Dissolve the aldol adduct in a 3:1 mixture of THF and water.

-

Cool the solution to 0 °C.

-

Add hydrogen peroxide dropwise, followed by an aqueous solution of lithium hydroxide.

-

Stir the reaction vigorously at 0 °C for 2-4 hours.

-

Quench the reaction by adding an excess of aqueous sodium sulfite solution and stir for 30 minutes.

-

Concentrate the mixture to remove THF.

-

Wash the aqueous residue with a non-polar solvent (e.g., hexanes) to recover the chiral auxiliary.

-

Acidify the aqueous layer to pH 2-3 with 1M HCl.

-

Extract the aqueous layer with ethyl acetate.

-

Dry the combined organic extracts over anhydrous sodium sulfate, filter, and concentrate to yield the chiral carboxylic acid.

Biological Activity: Oxazolidinone Antibiotics

The 2-oxazolidinone ring is the core pharmacophore of a clinically important class of antibiotics. Linezolid, the first member of this class to be approved, is effective against a range of Gram-positive bacteria, including methicillin-resistant Staphylococcus aureus (MRSA) and vancomycin-resistant enterococci (VRE).[4]

Mechanism of Action

Oxazolidinone antibiotics inhibit bacterial protein synthesis at a very early stage.[5][] They bind to the 23S ribosomal RNA (rRNA) of the 50S subunit of the bacterial ribosome.[4][7] This binding event prevents the formation of the functional 70S initiation complex, which is a crucial step for the initiation of protein synthesis.[4][7][8] By blocking this step, oxazolidinones effectively halt the production of essential bacterial proteins, leading to a bacteriostatic effect.[4]

Analytical Workflow for Characterization

A systematic approach is essential for the comprehensive characterization of novel 2-oxazolidinone derivatives.

References

- 1. 2-Oxazolidinone | C3H5NO2 | CID 73949 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. 2-Oxazolidinone - Wikipedia [en.wikipedia.org]

- 3. benchchem.com [benchchem.com]

- 4. What is the mechanism of Linezolid? [synapse.patsnap.com]

- 5. nbinno.com [nbinno.com]

- 7. Linezolid - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 8. Linezolid - Wikipedia [en.wikipedia.org]

The Dawn of a New Antibacterial Era: A Technical Guide to the History and Discovery of 2-Oxazolidinones

For Researchers, Scientists, and Drug Development Professionals

Introduction

The relentless rise of antimicrobial resistance poses a significant threat to global public health. The emergence of multidrug-resistant Gram-positive pathogens, in particular, has created an urgent need for novel antibacterial agents with unique mechanisms of action. The 2-oxazolidinones represent a pivotal success story in this ongoing battle, being one of the few truly new classes of antibiotics to be introduced into clinical practice in recent decades. This technical guide provides an in-depth exploration of the history, discovery, mechanism of action, and structure-activity relationships of these crucial antibacterial agents.

A Journey of Discovery: The History of 2-Oxazolidinones

The story of the 2-oxazolidinones as antibacterial agents begins not in the realm of medicine, but in agrochemicals. The core 2-oxazolidinone chemical structure was first reported in 1888 by German chemist Siegmund Gabriel.[1] However, its antibacterial potential remained unrecognized for nearly a century.

In the late 1970s, scientists at E.I. DuPont de Nemours and Company were investigating compounds for the control of bacterial and fungal diseases in plants.[2] This research led to the initial discovery of the antibacterial properties of the oxazolidinone scaffold. Further chemical modifications by DuPont in the 1980s resulted in the development of the first synthetic oxazolidinones with activity against human pathogens, namely DuP-105 and DuP-721.[2][3] These early compounds demonstrated a broad spectrum of in vitro activity against most Gram-positive bacteria, as well as some anaerobes and Mycobacterium tuberculosis.[2]

Despite this promising activity, the development of DuP-105 and DuP-721 was halted due to issues with toxicity observed in preclinical studies.[3] However, the unique mechanism of action and the potential of this new class of antibiotics spurred further research. Scientists at The Upjohn Company (later Pharmacia and Upjohn) revisited the oxazolidinone scaffold in the 1990s, initiating a discovery program that ultimately led to the development of clinically viable candidates.[2][4]

This research effort culminated in the identification of eperezolid and linezolid, two compounds with significantly improved safety profiles and potent in vitro activity against a wide range of Gram-positive pathogens, including methicillin-resistant Staphylococcus aureus (MRSA) and vancomycin-resistant enterococci (VRE).[2] Although both showed excellent in vitro activity, linezolid was selected for further clinical development due to its superior pharmacokinetic profile, which allowed for twice-daily dosing.[2] Linezolid (marketed as Zyvox) received approval from the U.S. Food and Drug Administration (FDA) in 2000, becoming the first member of this new class of antibiotics to be used clinically.[5]

The success of linezolid paved the way for the development of second-generation oxazolidinones. In 2014, tedizolid (Sivextro) was approved by the FDA for the treatment of acute bacterial skin and skin structure infections.[5] Research into new oxazolidinone derivatives continues, with compounds like radezolid and contezolid having undergone clinical trials.[1]

Mechanism of Action: Halting Protein Synthesis at its Inception

The 2-oxazolidinones possess a unique mechanism of action that distinguishes them from all other classes of protein synthesis inhibitors. They act at the very earliest stage of translation: the formation of the initiation complex.[4][6] This novel mechanism is a key reason for their effectiveness against bacteria that have developed resistance to other protein synthesis inhibitors.

The process begins with the oxazolidinone molecule binding to the 50S ribosomal subunit.[6][7] Specifically, they interact with the 23S rRNA at the peptidyl transferase center (PTC).[8] This binding site is crucial for the catalysis of peptide bond formation. By occupying this critical location, the oxazolidinone physically obstructs the proper positioning of the initiator fMet-tRNA in the P-site, thereby preventing the formation of a functional 70S initiation complex.[4][6][7] Without the formation of this complex, the ribosome cannot begin to translate the mRNA into protein, leading to the cessation of bacterial protein synthesis.[7]

This bacteriostatic action is highly effective against a broad range of Gram-positive bacteria.[3] The lack of cross-resistance with other antibiotic classes further underscores the novelty and clinical importance of the oxazolidinones' mechanism of action.[6]

Structure-Activity Relationships (SAR)

The antibacterial potency and pharmacokinetic properties of 2-oxazolidinones are significantly influenced by their chemical structure. Extensive research has elucidated the key structural features required for activity, primarily focusing on the A-ring (the oxazolidinone core), the B-ring (the N-aryl substituent), and the substituent at the C-5 position of the A-ring.

A-Ring (Oxazolidinone Core): The 2-oxazolidinone ring is essential for antibacterial activity. Modifications to this core structure generally result in a loss of potency.

B-Ring (N-Aryl Substituent): The nature and substitution pattern of the N-aryl ring play a crucial role in the drug's activity and safety profile. A fluorine atom on the phenyl ring is often present and contributes to enhanced potency.

C-5 Substituent: The substituent at the C-5 position of the oxazolidinone ring is critical for potent antibacterial activity. The (S)-configuration at this position is essential. The acetamidomethyl group found in linezolid is a key feature, and modifications at this position have been a major focus of SAR studies. For instance, replacing the carbonyl oxygen of the acetamido group with a thiocarbonyl sulfur has been shown to enhance in vitro activity.

Quantitative Data: In Vitro Antibacterial Activity

The following tables summarize the in vitro activity (Minimum Inhibitory Concentration, MIC) of key 2-oxazolidinone compounds against a range of clinically relevant Gram-positive bacteria.

Table 1: In Vitro Activity of Early Oxazolidinones (DuP Compounds)

| Organism | DuP-721 MIC90 (µg/mL) | DuP-105 MIC90 (µg/mL) |

| Staphylococcus aureus | 1 | 16 |

| Coagulase-negative staphylococci | 1 | - |

| Enterococcus faecalis | 4 | 16 |

| Group A β-hemolytic streptococci | 0.5 | - |

| Bacteroides fragilis | 4 | 16 |

| Data compiled from multiple sources. |

Table 2: Comparative In Vitro Activity of Eperezolid and Linezolid

| Organism | Eperezolid MIC90 (µg/mL) | Linezolid MIC90 (µg/mL) | Vancomycin MIC90 (µg/mL) |

| Methicillin-susceptible S. aureus (MSSA) | 2 | 4 | 1 |

| Methicillin-resistant S. aureus (MRSA) | 2 | 4 | 2 |

| Coagulase-negative staphylococci | 1 | 2 | 4 |

| Enterococcus faecalis | 2 | 4 | 128 |

| Enterococcus faecium | 2 | 2 | >128 |

| Data represents a summary of findings from various studies. |

Experimental Protocols

Determination of Minimum Inhibitory Concentration (MIC)

The MIC of an antibacterial agent is the lowest concentration that prevents visible growth of a microorganism. The broth microdilution method is a standard technique for determining MIC values.

Protocol: Broth Microdilution Assay

-

Preparation of Antimicrobial Agent Stock Solution: A stock solution of the oxazolidinone compound is prepared in a suitable solvent (e.g., dimethyl sulfoxide, DMSO) at a high concentration.

-

Serial Dilutions: A two-fold serial dilution of the stock solution is prepared in a 96-well microtiter plate using cation-adjusted Mueller-Hinton broth (CAMHB). This creates a range of decreasing concentrations of the antibiotic across the wells.

-

Inoculum Preparation: A standardized inoculum of the test bacterium is prepared to a concentration of approximately 5 x 10^5 colony-forming units (CFU)/mL.

-

Inoculation: Each well of the microtiter plate is inoculated with the bacterial suspension. A growth control well (containing no antibiotic) and a sterility control well (containing no bacteria) are included.

-

Incubation: The microtiter plate is incubated at 35-37°C for 16-20 hours in ambient air.

-

Reading of Results: The MIC is determined as the lowest concentration of the antibiotic at which there is no visible growth of the bacteria.

In Vitro Translation Inhibition Assay

This assay measures the ability of a compound to inhibit protein synthesis in a cell-free system.

Protocol: In Vitro Translation Inhibition Assay

-

Preparation of Cell-Free Extract: A cell-free extract containing ribosomes, tRNAs, amino acids, and other necessary components for translation is prepared from a suitable bacterial strain (e.g., E. coli).

-

Reaction Mixture: A reaction mixture is prepared containing the cell-free extract, a template mRNA (e.g., encoding a reporter enzyme like luciferase or β-galactosidase), and radiolabeled amino acids (e.g., [35S]-methionine).

-

Addition of Oxazolidinone: The oxazolidinone compound at various concentrations is added to the reaction mixtures. A control reaction without the inhibitor is also prepared.

-

Incubation: The reaction mixtures are incubated at 37°C for a defined period to allow for protein synthesis to occur.

-

Measurement of Protein Synthesis: The amount of newly synthesized protein is quantified by measuring the incorporation of the radiolabeled amino acid into the protein product (e.g., by trichloroacetic acid precipitation followed by scintillation counting) or by measuring the activity of the reporter enzyme.

-

Determination of IC50: The concentration of the oxazolidinone that inhibits protein synthesis by 50% (IC50) is calculated.

Ribosome Binding Assay

This assay directly measures the binding of the oxazolidinone to its ribosomal target.

Protocol: Ribosome Binding Assay

-

Preparation of Ribosomes: 70S ribosomes are isolated and purified from a bacterial strain.

-

Radiolabeling of Oxazolidinone: The oxazolidinone compound is radiolabeled (e.g., with tritium [3H] or carbon-14 [14C]).

-

Binding Reaction: A reaction mixture is prepared containing the purified ribosomes, the radiolabeled oxazolidinone, and a suitable binding buffer.

-

Incubation: The mixture is incubated to allow the binding to reach equilibrium.

-

Separation of Bound and Unbound Ligand: The ribosome-bound oxazolidinone is separated from the unbound compound. This can be achieved by methods such as ultrafiltration or equilibrium dialysis.

-

Quantification of Binding: The amount of radioactivity associated with the ribosomes is measured using a scintillation counter. This allows for the determination of the binding affinity (e.g., the dissociation constant, Kd).

Synthesis Workflow: A Representative Pathway to Linezolid

The synthesis of linezolid is a multi-step process. The following diagram illustrates a common synthetic route.

Conclusion

The discovery and development of the 2-oxazolidinone class of antibacterial agents represent a landmark achievement in medicinal chemistry and infectious disease research. Their novel mechanism of action, potent activity against multidrug-resistant Gram-positive pathogens, and favorable pharmacokinetic properties have provided clinicians with a vital tool in the fight against serious bacterial infections. This technical guide has provided a comprehensive overview of the journey of the oxazolidinones, from their early discovery to their establishment as a clinically important class of antibiotics. Continued research into this versatile chemical scaffold holds the promise of developing next-generation agents with improved efficacy, a broader spectrum of activity, and an enhanced safety profile, further strengthening our armamentarium against the ever-evolving threat of antimicrobial resistance.

References

- 1. researchgate.net [researchgate.net]

- 2. researchgate.net [researchgate.net]

- 3. Antibacterial oxazolidinones: emerging structure-toxicity relationships - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. journals.asm.org [journals.asm.org]

- 5. journals.asm.org [journals.asm.org]

- 6. Structure activity studies of RNA-binding oxazolidinone derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 7. What is the mechanism of Linezolid? [synapse.patsnap.com]

- 8. Structure–Uptake Relationship Studies of Oxazolidinones in Gram-Negative ESKAPE Pathogens - PMC [pmc.ncbi.nlm.nih.gov]

2-Oxazolidinone as a privileged scaffold in medicinal chemistry

An In-depth Technical Guide to 2-Oxazolidinone as a Privileged Scaffold in Medicinal Chemistry

Introduction: The Rise of a Privileged Scaffold

The 2-oxazolidinone ring is a five-membered heterocyclic motif that has emerged as a "privileged scaffold" in medicinal chemistry due to its presence in a wide array of therapeutically significant agents.[1][2] This structural unit is particularly recognized for its role in a novel class of synthetic antibiotics, but its versatility extends to compounds with antituberculosis, anticancer, anti-inflammatory, and neurologic activities.[2][3] The first FDA-approved drug featuring the 2-oxazolidinone pharmacophore was Linezolid in 2000, which paved the way for extensive research and development of numerous analogues.[1][3]

The importance of the 2-oxazolidinone core lies in its ability to act as a bioisostere for groups like carbamates, ureas, and amides, while offering improved druglike properties.[1] Its rigid structure allows for precise spatial orientation of substituents, facilitating optimal interactions with biological targets. Furthermore, the scaffold is a cornerstone in asymmetric synthesis, where it is widely employed as a chiral auxiliary to control the stereochemistry of new molecules, a critical aspect of modern drug design.[4][5] This guide provides a comprehensive technical overview of the 2-oxazolidinone scaffold, covering its mechanism of action, structure-activity relationships, therapeutic applications, and detailed synthetic protocols.

Mechanism of Action: A Unique Approach to Protein Synthesis Inhibition

The primary and most studied mechanism of action for 2-oxazolidinone antibiotics is the unique inhibition of bacterial protein synthesis at a very early stage.[6][7] Unlike many other protein synthesis inhibitors, oxazolidinones block the formation of the initiation complex, a crucial first step in the translation process.[8][9]

The key steps are as follows:

-

Binding to the 50S Ribosomal Subunit : Oxazolidinones bind to the 50S ribosomal subunit at the peptidyl transferase center (PTC), specifically interacting with the 23S rRNA portion.[10][11]

-

Inhibition of the Initiation Complex : This binding event prevents the formation of a functional 70S initiation complex, which consists of the 50S subunit, the 30S subunit, mRNA, and the initiator N-formylmethionyl-tRNA (fMet-tRNA).[8][9][10]

-

Prevention of Translation : By blocking this initial step, the entire process of protein synthesis is halted, leading to a bacteriostatic effect.[9][12]

This novel mechanism means there is no cross-resistance with other classes of protein synthesis inhibitors, making oxazolidinones effective against multidrug-resistant Gram-positive bacteria, including methicillin-resistant Staphylococcus aureus (MRSA) and vancomycin-resistant enterococci (VRE).[8][11]

References

- 1. Oxazolidinones as versatile scaffolds in medicinal chemistry - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Oxazolidinones as versatile scaffolds in medicinal chemistry - RSC Medicinal Chemistry (RSC Publishing) [pubs.rsc.org]

- 4. nbinno.com [nbinno.com]

- 5. researchgate.net [researchgate.net]

- 6. A Novel Synthesis of Oxazolidinone Derivatives (A Key Intermediate of Linezolid) – Oriental Journal of Chemistry [orientjchem.org]

- 7. Oxazolidinones: activity, mode of action, and mechanism of resistance - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Mechanism of action of the oxazolidinone antibacterial agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. pharmaxchange.info [pharmaxchange.info]

- 10. Oxazolidinone Antibiotics: Chemical, Biological and Analytical Aspects - PMC [pmc.ncbi.nlm.nih.gov]

- 11. benchchem.com [benchchem.com]

- 12. mdpi.com [mdpi.com]

The Unraveling of a Molecular Siege: A Technical Guide to the Mechanism of Action of Oxazolidinone Antibiotics on the 50S Ribosome

For Immediate Release

[City, State] – [Date] – In an era marked by the escalating threat of antimicrobial resistance, a comprehensive understanding of the mechanisms by which existing antibiotic classes function is paramount for the development of next-generation therapeutics. This technical guide provides an in-depth exploration of the molecular interactions between oxazolidinone antibiotics and their target, the 50S ribosomal subunit, offering a valuable resource for researchers, scientists, and drug development professionals.

Oxazolidinones, a unique class of synthetic antimicrobial agents, exhibit potent activity against a broad spectrum of Gram-positive bacteria, including multidrug-resistant strains such as methicillin-resistant Staphylococcus aureus (MRSA) and vancomycin-resistant enterococci (VRE). Their distinct mechanism of action, which involves the inhibition of a very early stage of protein synthesis, sets them apart from other ribosome-targeting antibiotics and is the primary focus of this document.

The Target: The 50S Ribosomal Subunit

The bacterial ribosome, a complex molecular machine responsible for protein synthesis, is a primary target for many clinically important antibiotics. The ribosome is composed of two subunits, the 30S and the 50S. The 50S subunit harbors the peptidyl transferase center (PTC), the catalytic core responsible for the formation of peptide bonds between amino acids.

Pinpointing the Attack: The Oxazolidinone Binding Site

High-resolution structural studies, including X-ray crystallography and cryo-electron microscopy (cryo-EM), have unequivocally identified the binding site of oxazolidinones within the PTC of the 50S ribosomal subunit.[1] This binding pocket is located at the A-site of the PTC and is predominantly composed of 23S rRNA.

Key nucleotides of the 23S rRNA that form direct interactions with oxazolidinones include those in Domain V, a highly conserved region critical for peptidyl transferase activity. The binding of the oxazolidinone molecule within this site sterically hinders the proper positioning of the initiator fMet-tRNA in the P-site and the incoming aminoacyl-tRNA in the A-site, thereby preventing the formation of the first peptide bond.

The Core Mechanism: Inhibition of Translation Initiation

The primary mechanism of action of oxazolidinone antibiotics is the inhibition of the initiation phase of bacterial protein synthesis.[2][3] This crucial first step involves the assembly of the 70S initiation complex, which consists of the 30S and 50S ribosomal subunits, messenger RNA (mRNA), and the initiator fMet-tRNA.

Oxazolidinones, by binding to the 50S subunit, prevent the formation of a functional 70S initiation complex.[4] This blockade occurs after the formation of the 30S initiation complex but before the joining of the 50S subunit and the subsequent formation of the first peptide bond. Evidence suggests that oxazolidinones interfere with the correct placement of the fMet-tRNA in the P-site of the PTC.

dot

Caption: Oxazolidinone Mechanism of Action on the 50S Ribosome.

Quantitative Analysis of Oxazolidinone-Ribosome Interaction

The affinity of oxazolidinones for the bacterial ribosome has been quantified through various biochemical and biophysical assays. These values are crucial for understanding the structure-activity relationship (SAR) and for the design of more potent derivatives.

| Oxazolidinone | Assay Type | Parameter | Value (µM) | Organism/System |

| Eperezolid | Ribosome Binding Assay | Kd | ~20 | E. coli 50S subunit |

| Linezolid | Initiation Complex Formation | IC50 | 152 | E. coli 70S ribosomes |

| PNU-176798 | Initiation Complex Formation | IC50 | 32 | E. coli 70S ribosomes |

| Linezolid | Coupled Transcription-Translation | IC50 | 1.8 | E. coli S30 extract |

| Linezolid | In Vitro Translation (MS2 RNA) | IC50 | 15 | E. coli S30 extract |

Experimental Protocols

A detailed understanding of the experimental methodologies is essential for the replication and advancement of research in this field.

Ribosome Binding Assay (Competitive)

This assay is used to determine the binding affinity of an oxazolidinone to the ribosome and to investigate whether it competes with other ribosome-targeting antibiotics.

dot

Caption: Experimental Workflow for a Competitive Ribosome Binding Assay.

Methodology:

-

Reaction Mixture: Prepare a reaction mixture containing purified 50S ribosomal subunits, a fixed concentration of radiolabeled oxazolidinone (e.g., [14C]-eperezolid), and varying concentrations of the unlabeled competitor antibiotic in a suitable binding buffer.

-

Incubation: Incubate the reaction mixture to allow binding to reach equilibrium.

-

Filtration: Rapidly filter the mixture through a nitrocellulose membrane. Ribosomes and bound radiolabeled ligand are retained on the membrane.

-

Washing: Wash the membrane with cold buffer to remove unbound radiolabeled oxazolidinone.

-

Quantification: Measure the radioactivity retained on the filter using a scintillation counter.

-

Data Analysis: Plot the percentage of bound radiolabeled oxazolidinone against the concentration of the competitor to determine the inhibitory constant (Ki). A Scatchard plot can be used to determine the dissociation constant (Kd) and the number of binding sites.

In Vitro Translation Inhibition Assay

This assay measures the ability of an oxazolidinone to inhibit the synthesis of a protein from an mRNA template in a cell-free system.

Methodology:

-

Reaction Setup: Prepare a reaction mixture containing a bacterial cell-free extract (e.g., E. coli S30 extract), an mRNA template (e.g., MS2 phage RNA), a mixture of amino acids including a radiolabeled amino acid (e.g., [35S]-methionine), and varying concentrations of the oxazolidinone antibiotic.

-

Incubation: Incubate the reaction mixture at 37°C to allow for transcription (if using a DNA template) and translation.

-

Precipitation: Stop the reaction and precipitate the newly synthesized proteins using an acid (e.g., trichloroacetic acid).

-

Quantification: Collect the precipitated protein on a filter and measure the incorporated radioactivity using a scintillation counter.

-

Data Analysis: Calculate the percentage of inhibition of protein synthesis for each oxazolidinone concentration and determine the 50% inhibitory concentration (IC50).

The Emergence of Resistance

The clinical utility of oxazolidinones is threatened by the emergence of resistant bacterial strains. Understanding the mechanisms of resistance is crucial for the development of strategies to overcome it.

dot

Caption: Mechanisms of Resistance to Oxazolidinone Antibiotics.

The primary mechanisms of resistance to oxazolidinones involve alterations to the drug's binding site on the 50S ribosomal subunit.

Target Site Mutations

Mutations in the genes encoding the 23S rRNA are the most common cause of oxazolidinone resistance.[5] These mutations, often single nucleotide polymorphisms, occur in Domain V of the 23S rRNA, in close proximity to the oxazolidinone binding site. These alterations reduce the binding affinity of the drug to the ribosome.

Mutations in the genes encoding ribosomal proteins L3 and L4, which are also located near the PTC, have also been associated with reduced susceptibility to oxazolidinones.[6] These protein alterations are thought to indirectly affect the conformation of the 23S rRNA, thereby impacting drug binding.

Target Site Modification

A significant and transferable mechanism of resistance is the acquisition of the cfr (chloramphenicol-florfenicol resistance) gene.[7] This gene encodes a methyltransferase that modifies an adenine residue (A2503 in E. coli) within the 23S rRNA of the PTC. This methylation sterically hinders the binding of oxazolidinones and other antibiotics that target this region, leading to broad cross-resistance.

Quantitative Impact of Resistance Mechanisms

The following table summarizes the impact of specific resistance mechanisms on the minimum inhibitory concentration (MIC) of linezolid and tedizolid against Staphylococcus aureus.

| Resistance Mechanism | Mutation/Gene | Organism | Antibiotic | Fold Increase in MIC |

| 23S rRNA Mutation | G2576T | S. aureus | Linezolid | 8- to 16-fold |

| 23S rRNA Mutation | T2500A | S. aureus | Linezolid | 4- to 8-fold |

| Ribosomal Protein L3 Mutation | ΔSer145 | S. aureus | Linezolid | 4-fold |

| Ribosomal Protein L4 Mutation | K68Q | S. aureus | Linezolid | 2- to 4-fold |

| Target Site Modification | cfr gene | S. aureus | Linezolid | 4- to 8-fold |

| 23S rRNA Mutation + L3 Mutation | G2447T + A157R | S. epidermidis | Linezolid | >128-fold |

Conclusion

Oxazolidinone antibiotics represent a critical tool in the fight against multidrug-resistant Gram-positive pathogens. Their unique mechanism of action, centered on the inhibition of translation initiation, provides a distinct advantage over other classes of protein synthesis inhibitors. A thorough understanding of their interaction with the 50S ribosomal subunit, as detailed in this guide, is fundamental for the rational design of novel oxazolidinones that can overcome existing resistance mechanisms and ensure the continued efficacy of this important class of antibiotics. The quantitative data, experimental protocols, and visualizations provided herein serve as a comprehensive resource to support ongoing research and development efforts in this vital area of infectious disease therapeutics.

References

- 1. pubs.acs.org [pubs.acs.org]

- 2. The Oxazolidinone Linezolid Inhibits Initiation of Protein Synthesis in Bacteria - PMC [pmc.ncbi.nlm.nih.gov]

- 3. upload.orthobullets.com [upload.orthobullets.com]

- 4. Arlin | 600 mg | Tablet | আরলিন ৬০০ মি.গ্রা. ট্যাবলেট | Beximco Pharmaceuticals Ltd. | Indications, Pharmacology, Dosage, Side Effects and more | MedEx [medex.com.bd]

- 5. Mutations in 23S rRNA at the Peptidyl Transferase Center and Their Relationship to Linezolid Binding and Cross-Resistance - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Mutations in Ribosomal Protein L3 Are Associated with Oxazolidinone Resistance in Staphylococci of Clinical Origin - PMC [pmc.ncbi.nlm.nih.gov]

- 7. The Cfr rRNA Methyltransferase Confers Resistance to Phenicols, Lincosamides, Oxazolidinones, Pleuromutilins, and Streptogramin A Antibiotics - PMC [pmc.ncbi.nlm.nih.gov]

A Technical Guide to Asymmetric Synthesis: Evans Auxiliaries and the Chiral Pool

For Researchers, Scientists, and Drug Development Professionals

In the landscape of modern synthetic organic chemistry, particularly within drug discovery and development, the precise control of stereochemistry is paramount. The biological activity of a chiral molecule is often confined to a single enantiomer, with its counterpart potentially exhibiting reduced efficacy, different activity, or even significant toxicity. This guide provides an in-depth exploration of two cornerstone strategies for asymmetric synthesis: the use of Evans auxiliaries and the chiral pool approach. These reliable and versatile methods offer powerful tools for the construction of enantiomerically pure molecules, from complex natural products to novel pharmaceutical agents.

Evans Auxiliaries: A Paradigm of Substrate-Controlled Stereoselection

Introduced by David A. Evans in the 1980s, oxazolidinone-based chiral auxiliaries have become one of the most dependable methods for achieving high levels of stereocontrol in carbon-carbon bond-forming reactions. The core principle involves the temporary attachment of a chiral auxiliary to a prochiral substrate. The steric and electronic properties of the auxiliary then direct the approach of incoming reagents, leading to the formation of one diastereomer in preference to the other. Subsequent removal of the auxiliary reveals the desired enantiomerically enriched product and allows for the recovery and reuse of the auxiliary.

The most common applications of Evans auxiliaries are in diastereoselective enolate alkylations and aldol reactions. The predictability of the stereochemical outcome, based on a chelated transition state model, is a key advantage of this methodology.

Data Presentation: Evans Auxiliary-Mediated Reactions

The following table summarizes typical quantitative data for key steps in an Evans auxiliary-mediated asymmetric synthesis, demonstrating the high efficiency and stereoselectivity achievable.

| Reaction Step | Substrate/Reagents | Product | Diastereomeric Ratio (d.r.) | Yield (%) | Reference |

| Acylation | (4R,5S)-4-methyl-5-phenyl-2-oxazolidinone + Propionyl chloride | (R)-4-methyl-5-phenyl-3-propionyl-oxazolidin-2-one | N/A | >95 | N/A |

| Alkylation | (R)-4-benzyl-3-propionyl-oxazolidin-2-one + Allyl iodide | (R)-4-benzyl-3-((S)-2-methyl-4-pentenoyl)oxazolidin-2-one | 98:2 | 61-77 | [1] |

| Aldol Reaction | (R)-4-benzyl-3-propionyl-oxazolidin-2-one + Isobutyraldehyde | syn-aldol adduct | >99:1 | 80-95 | N/A |

| Auxiliary Cleavage | Alkylated/Aldol Adduct + LiOH/H₂O₂ | Chiral carboxylic acid or alcohol | N/A (product is enantiomerically enriched) | 60-80 | [1][2] |

Mandatory Visualization: Evans Auxiliary Workflow

References

The Architect's Control: A Technical Guide to Asymmetric Synthesis with Chiral Auxiliaries

For Researchers, Scientists, and Drug Development Professionals

In the intricate world of chemical synthesis, particularly within the pharmaceutical and fine chemical industries, the precise control of stereochemistry is not merely an academic exercise but a critical determinant of biological activity and safety. Asymmetric synthesis, the art of selectively producing one enantiomer of a chiral molecule, is paramount. Among the robust strategies to achieve this, the use of chiral auxiliaries remains a powerful and reliable method. This technical guide provides an in-depth exploration of the fundamental principles of asymmetric synthesis employing chiral auxiliaries, focusing on the core concepts, practical applications, and detailed methodologies of some of the most successful examples.

Core Principles of Chiral Auxiliary-Mediated Asymmetric Synthesis

A chiral auxiliary is an enantiomerically pure compound that is temporarily incorporated into a prochiral substrate. This covalent attachment introduces a stereogenic center that directs a subsequent chemical transformation to occur with high diastereoselectivity. Following the reaction, the auxiliary is cleaved from the newly functionalized molecule and can, ideally, be recovered and reused.[1][2] This strategy effectively converts the challenge of separating enantiomers into the more manageable task of separating diastereomers, which possess distinct physical properties.

The general workflow of asymmetric synthesis using a chiral auxiliary can be broken down into three key stages:

-

Attachment: The chiral auxiliary is covalently bonded to the prochiral substrate.

-

Diastereoselective Reaction: The chiral auxiliary sterically or electronically biases the approach of a reagent to one face of the molecule, leading to the formation of a new stereocenter with a high degree of control. This results in one diastereomer being formed in significant excess.

-

Cleavage: The chiral auxiliary is removed from the product, yielding the desired enantiomerically enriched molecule and regenerating the auxiliary for potential reuse.

Caption: General workflow of asymmetric synthesis using a chiral auxiliary.

Prominent Chiral Auxiliaries and Their Applications

Several classes of chiral auxiliaries have been developed and found widespread application in organic synthesis. This guide will focus on three of the most influential and versatile: Evans' oxazolidinones, Myers' pseudoephedrine amides, and Enders' SAMP/RAMP hydrazones.

Evans' Oxazolidinones

Developed by David A. Evans, chiral oxazolidinones are among the most powerful and extensively used auxiliaries, particularly for asymmetric aldol reactions, alkylations, and Diels-Alder reactions.[2] Derived from readily available amino alcohols, the stereocontrol exerted by these auxiliaries arises from the steric hindrance provided by the substituent at the C4 position, which effectively shields one face of the derived enolate.[3]

Data Presentation: Diastereoselectivity in Evans' Auxiliary-Mediated Reactions

| Auxiliary | Substrate (N-Acyl Group) | Electrophile/Aldehyde | Reaction Type | Diastereomeric Ratio (d.r.) / Diastereomeric Excess (d.e.) | Reference |

| (4R,5S)-4-methyl-5-phenyl-2-oxazolidinone | Propionyl | Benzaldehyde | Aldol | >99:1 | [3] |

| (4S)-4-isopropyl-2-oxazolidinone | Propionyl | Isovaleraldehyde | Aldol | 99:1 | [3] |

| (4R)-4-benzyl-2-oxazolidinone | Propionyl | Propionaldehyde | Aldol | 98:2 | [4] |

| (4S)-4-benzyl-2-oxazolidinone | Acetyl | Benzaldehyde | Aldol | 1:1 | [5] |

| (4R,5S)-4-methyl-5-phenyl-2-oxazolidinone | Propionyl | Benzyl bromide | Alkylation | >99:1 | [6] |

| (4S)-4-isopropyl-2-oxazolidinone | Propionyl | Methyl iodide | Alkylation | 99:1 | [6] |

Myers' Pseudoephedrine Amides

Andrew G. Myers developed a practical and highly efficient method for asymmetric alkylation using the inexpensive and readily available alkaloid, pseudoephedrine, as a chiral auxiliary.[7] The reaction proceeds through a rigid lithium-chelated enolate, which directs the alkylating agent to one face of the enolate with high diastereoselectivity.[8]

Data Presentation: Diastereoselectivity in Myers' Asymmetric Alkylation

| Auxiliary | Substrate (N-Acyl Group) | Electrophile | Diastereomeric Excess (d.e.) (%) | Reference |

| (+)-Pseudoephedrine | Propionyl | Methyl iodide | ≥99 | [8] |

| (+)-Pseudoephedrine | Propionyl | Ethyl iodide | 98 | [8] |

| (+)-Pseudoephedrine | Propionyl | Benzyl bromide | 98 | [8] |

| (+)-Pseudoephedrine | Phenylacetyl | Methyl iodide | 97 | [9] |

| (-)-Pseudoephedrine | Propionyl | n-Butyl iodide | 97 | [9] |

| (+)-Pseudoephedrine | Isovaleryl | Benzyl bromide | 96 | [9] |

Enders' SAMP/RAMP Hydrazones

The SAMP/RAMP hydrazone method, developed by Dieter Enders, is a highly effective strategy for the asymmetric α-alkylation of ketones and aldehydes.[1] (S)-1-amino-2-methoxymethylpyrrolidine (SAMP) and its (R)-enantiomer (RAMP) are derived from proline and glutamic acid, respectively. The stereoselectivity is controlled by the chelation of the lithium cation by the methoxymethyl group, which creates a rigid, five-membered ring that directs the approach of the electrophile.[10][11]

Data Presentation: Enantiomeric Excess in Enders' SAMP/RAMP Asymmetric Alkylation

| Auxiliary | Ketone/Aldehyde | Electrophile | Enantiomeric Excess (e.e.) (%) | Reference |

| SAMP | Cyclohexanone | Methyl iodide | ≥99.5 | [12] |

| SAMP | Propanal | Ethyl iodide | 98 | [12] |

| RAMP | Acetone | Benzyl bromide | 95 | [12] |

| SAMP | 3-Pentanone | n-Propyl iodide | ≥95 | [12] |

| RAMP | Cyclopentanone | Allyl bromide | 96 | [12] |

| SAMP | Isobutyraldehyde | Methyl iodide | 86 | [12] |

Experimental Protocols

Evans' Asymmetric Aldol Reaction

Materials:

-

N-Propionyl-(4R,5S)-4-methyl-5-phenyl-2-oxazolidinone

-

Dibutylboron triflate (Bu₂BOTf)

-

Diisopropylethylamine (DIPEA)

-

Benzaldehyde

-

Anhydrous dichloromethane (DCM)

-

Methanol

-

30% Hydrogen peroxide

-

Saturated aqueous sodium bicarbonate (NaHCO₃)

-

Saturated aqueous sodium sulfite (Na₂SO₃)

-

Brine

-

Anhydrous magnesium sulfate (MgSO₄)

Procedure:

-

To a solution of N-propionyl-(4R,5S)-4-methyl-5-phenyl-2-oxazolidinone (1.0 equiv) in anhydrous DCM (0.2 M) at -78 °C under an inert atmosphere, add Bu₂BOTf (1.1 equiv) dropwise.

-

Add DIPEA (1.2 equiv) dropwise, and stir the mixture at -78 °C for 30 minutes.

-

Add freshly distilled benzaldehyde (1.2 equiv) dropwise, and continue stirring at -78 °C for 1 hour, then allow the reaction to warm to 0 °C and stir for an additional 2 hours.

-

Quench the reaction by adding methanol (2 mL per mmol of substrate), followed by a 2:1 mixture of methanol and 30% hydrogen peroxide.

-

Stir the mixture vigorously for 1 hour at 0 °C.

-

Dilute with saturated aqueous NaHCO₃ and extract with DCM (3 x).

-

Wash the combined organic layers with saturated aqueous Na₂SO₃ and brine, dry over MgSO₄, filter, and concentrate under reduced pressure.

-

The crude product can be purified by flash column chromatography on silica gel.

Myers' Asymmetric Alkylation

Materials:

-

(+)-Pseudoephedrine propionamide

-

Anhydrous lithium chloride (LiCl)

-

Anhydrous tetrahydrofuran (THF)

-

n-Butyllithium (n-BuLi)

-

Diisopropylamine

-

Methyl iodide

-

Saturated aqueous ammonium chloride (NH₄Cl)

-

Ethyl acetate

-

Brine

-

Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

-

To a flame-dried flask under an inert atmosphere, add the (+)-pseudoephedrine propionamide (1.0 equiv) and anhydrous LiCl (6.0 equiv).

-

Add anhydrous THF (0.1 M) and cool the suspension to -78 °C.

-

In a separate flask, prepare a solution of lithium diisopropylamide (LDA) by adding n-BuLi (2.2 equiv) to a solution of diisopropylamine (2.3 equiv) in anhydrous THF at -78 °C, then warming to 0 °C for 15 minutes.

-

Slowly add the freshly prepared LDA solution to the amide suspension at -78 °C.

-

After the addition is complete, warm the reaction mixture to 0 °C for 1 hour.

-

Cool the reaction mixture back to -78 °C and add methyl iodide (1.5 equiv) dropwise.

-

Stir the reaction at -78 °C for 4 hours.

-

Quench the reaction with saturated aqueous NH₄Cl and allow it to warm to room temperature.

-

Extract the aqueous layer with ethyl acetate (3 x).

-

Wash the combined organic layers with brine, dry over Na₂SO₄, filter, and concentrate under reduced pressure.

-

The product can be purified by crystallization or flash column chromatography.

Enders' Asymmetric Alkylation using SAMP Hydrazone

Materials:

-

Cyclohexanone SAMP hydrazone

-

Anhydrous diethyl ether

-

n-Butyllithium (n-BuLi)

-

Diisopropylamine

-

Methyl iodide

-

Dichloromethane

-

Ozone

-

Dimethyl sulfide

-

Saturated aqueous sodium bicarbonate (NaHCO₃)

-

Brine

-

Anhydrous magnesium sulfate (MgSO₄)

Procedure:

-

To a solution of cyclohexanone SAMP hydrazone (1.0 equiv) in anhydrous diethyl ether (0.2 M) at -78 °C under an inert atmosphere, add a freshly prepared solution of LDA (1.1 equiv) in diethyl ether dropwise.

-

Stir the resulting solution at -78 °C for 2 hours.

-

Add methyl iodide (1.2 equiv) dropwise and stir the reaction at -78 °C for 4 hours.

-

Allow the reaction to warm to room temperature and stir overnight.

-

Quench the reaction with water and separate the layers. Extract the aqueous layer with diethyl ether (2 x).

-

Wash the combined organic layers with brine, dry over MgSO₄, filter, and concentrate under reduced pressure.

-

Dissolve the crude alkylated hydrazone in dichloromethane (0.1 M) and cool to -78 °C.

-

Bubble ozone through the solution until a blue color persists.

-

Purge the solution with nitrogen or oxygen to remove excess ozone.

-

Add dimethyl sulfide (2.0 equiv) and allow the solution to warm to room temperature and stir for 2 hours.

-

Wash the organic layer with saturated aqueous NaHCO₃ and brine, dry over MgSO₄, filter, and concentrate under reduced pressure.

-

The product can be purified by flash column chromatography.

Cleavage of Chiral Auxiliaries

The successful removal of the chiral auxiliary without racemization of the newly formed stereocenter is a critical step in the overall synthetic sequence. The choice of cleavage method depends on the desired functional group in the final product.

Caption: Common cleavage pathways for chiral auxiliaries.

Protocol for Cleavage of an Evans' Oxazolidinone to a Carboxylic Acid

Materials:

-

N-Acyl oxazolidinone

-

Tetrahydrofuran (THF)

-

Water

-

30% Hydrogen peroxide (H₂O₂)

-

Lithium hydroxide (LiOH)

-

10% aqueous sodium sulfite (Na₂SO₃)

-

Diethyl ether

-

1 M Hydrochloric acid (HCl)

Procedure:

-

Dissolve the N-acyl oxazolidinone (1.0 equiv) in a 3:1 mixture of THF and water (0.1 M).

-

Cool the solution to 0 °C and add 30% H₂O₂ (4.0 equiv), followed by an aqueous solution of LiOH (2.0 equiv).

-

Stir the mixture at 0 °C for 1 hour, then allow it to warm to room temperature and stir for an additional 2 hours.

-

Quench the reaction by adding 10% aqueous Na₂SO₃ and stir for 30 minutes.

-

Concentrate the mixture under reduced pressure to remove the THF.

-

Extract the aqueous layer with diethyl ether (3 x) to recover the chiral auxiliary.

-

Acidify the aqueous layer to pH 1-2 with 1 M HCl and extract the carboxylic acid product with diethyl ether (3 x).

-

Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate to yield the carboxylic acid.

Conclusion

The use of chiral auxiliaries in asymmetric synthesis provides a robust and predictable method for the construction of enantiomerically enriched molecules. The principles of covalent attachment, diastereoselective transformation, and subsequent cleavage are fundamental to this powerful strategy. While catalytic asymmetric methods have gained prominence, auxiliary-based approaches remain indispensable, particularly for their high levels of stereocontrol, reliability, and the well-established protocols for a wide range of transformations. For researchers in drug development and other areas of chemical science, a thorough understanding of these principles and methodologies is essential for the efficient and stereocontrolled synthesis of complex chiral targets.

References

- 1. Enders SAMP/RAMP hydrazone-alkylation reaction - Wikipedia [en.wikipedia.org]

- 2. alfa-chemistry.com [alfa-chemistry.com]

- 3. Evans Aldol Reaction | Chem-Station Int. Ed. [en.chem-station.com]

- 4. m.youtube.com [m.youtube.com]

- 5. chemistry.stackexchange.com [chemistry.stackexchange.com]

- 6. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]

- 7. Molecules and Materials: Myers Asymmetric Alkylation [syntheticorganic.blogspot.com]

- 8. benchchem.com [benchchem.com]

- 9. pubs.acs.org [pubs.acs.org]

- 10. The Origins of Stereoselectivity in the α-Alkylation of Chiral Hydrazones - PMC [pmc.ncbi.nlm.nih.gov]

- 11. chemtube3d.com [chemtube3d.com]

- 12. web.mit.edu [web.mit.edu]

The Expanding Therapeutic Landscape of 2-Oxazolidinones: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

The 2-oxazolidinone core is a versatile heterocyclic scaffold that has given rise to a significant class of therapeutic agents. Initially recognized for their potent antibacterial activity, these synthetic compounds have since demonstrated a broad spectrum of biological applications, ranging from anticoagulation to monoamine oxidase inhibition and beyond. This technical guide provides an in-depth exploration of the key biological applications of 2-oxazolidinone derivatives, with a focus on their mechanisms of action, quantitative efficacy data, and the experimental protocols used in their evaluation and synthesis.

Antibacterial Applications

The pioneering application of 2-oxazolidinones was in the field of antibacterial chemotherapy. These agents are particularly valuable for their activity against multidrug-resistant Gram-positive pathogens.

Mechanism of Action

Oxazolidinone antibiotics exert their bacteriostatic effect by inhibiting bacterial protein synthesis. They bind to the 50S ribosomal subunit at the peptidyl transferase center (PTC), preventing the formation of a functional 70S initiation complex. This unique mechanism of action means there is no cross-resistance with other classes of protein synthesis inhibitors.

Quantitative Efficacy Data

The in vitro potency of 2-oxazolidinone antibiotics is typically quantified by their Minimum Inhibitory Concentration (MIC) values. Lower MIC values indicate greater efficacy.

| Compound | Organism | MIC50 (µg/mL) | MIC90 (µg/mL) | Reference(s) |

| Linezolid | Staphylococcus aureus (MSSA) | 1 | 2 | [1][2] |

| Staphylococcus aureus (MRSA) | 1 | 2 | [1][2] | |

| Streptococcus pyogenes | 0.5 | 2 | [1] | |

| Streptococcus agalactiae | 0.5 | 2 | [1] | |

| Enterococcus faecalis (VSE) | 0.5 | 2 | [1] | |

| Vancomycin-Resistant Enterococcus (VRE) | 0.5 | 2 | [1] | |

| Tedizolid | Staphylococcus aureus (MSSA) | 0.25 | 0.25 | [2] |

| Staphylococcus aureus (MRSA) | 0.25 | 0.25-0.5 | [2][3] | |

| Streptococcus pyogenes | 0.12-0.25 | 0.25-0.5 | [1][4] | |

| Streptococcus agalactiae | 0.12-0.25 | 0.25-0.5 | [1][4] | |

| Enterococcus faecalis (VSE) | 0.25 | 0.5 | [1] | |

| Vancomycin-Resistant Enterococcus (VRE) | 0.25 | 0.5 | [1] |

MIC50/MIC90: The minimum concentration of the antibiotic that inhibits the growth of 50% and 90% of isolates, respectively.

Experimental Protocol: MIC Determination (Broth Microdilution)

This protocol outlines the determination of the Minimum Inhibitory Concentration (MIC) of a 2-oxazolidinone derivative using the broth microdilution method.

Materials:

-

Sterile 96-well microtiter plates

-

Bacterial strain of interest

-

Appropriate growth medium (e.g., Mueller-Hinton Broth)

-

2-oxazolidinone derivative stock solution

-

Sterile diluent (e.g., saline)

-

Spectrophotometer

Procedure:

-

Inoculum Preparation:

-

From a fresh culture, prepare a bacterial suspension in sterile diluent to match the turbidity of a 0.5 McFarland standard (approximately 1-2 x 10⁸ CFU/mL).

-

Dilute this suspension in the growth medium to achieve a final inoculum density of approximately 5 x 10⁵ CFU/mL in the test wells.

-

-

Serial Dilution of the 2-Oxazolidinone:

-

Dispense 100 µL of sterile growth medium into all wells of a 96-well plate.

-

Add 100 µL of the 2-oxazolidinone stock solution (at twice the highest desired final concentration) to the first column of wells.

-

Perform a two-fold serial dilution by transferring 100 µL from the first column to the second, mixing, and repeating across the plate to the tenth column. Discard 100 µL from the tenth column.

-

-

Inoculation:

-

Add 100 µL of the prepared bacterial inoculum to each well (columns 1-11). Column 11 serves as a positive control (no drug), and column 12 serves as a negative control (no bacteria).

-

-

Incubation:

-

Incubate the plate at 35-37°C for 16-20 hours.

-

-

Reading the MIC:

-

The MIC is the lowest concentration of the 2-oxazolidinone derivative at which there is no visible growth of the bacteria.

-

Anticoagulant Applications

A significant development in the therapeutic application of 2-oxazolidinones is in the field of anticoagulation. Rivaroxaban is a prominent example of a direct oral anticoagulant (DOAC) featuring this scaffold.

Mechanism of Action

Rivaroxaban is a selective, direct inhibitor of Factor Xa (FXa), a critical enzyme in the coagulation cascade. By binding to the active site of both free and prothrombinase-bound FXa, rivaroxaban blocks the conversion of prothrombin to thrombin, thereby inhibiting thrombus formation.

References

- 1. In Vitro Activities of Tedizolid and Linezolid against Gram-Positive Cocci Associated with Acute Bacterial Skin and Skin Structure Infections and Pneumonia - PMC [pmc.ncbi.nlm.nih.gov]

- 2. In Vitro Activity and Microbiological Efficacy of Tedizolid (TR-700) against Gram-Positive Clinical Isolates from a Phase 2 Study of Oral Tedizolid Phosphate (TR-701) in Patients with Complicated Skin and Skin Structure Infections - PMC [pmc.ncbi.nlm.nih.gov]

- 3. In vitro susceptibility of methicillin-resistant Staphylococcus aureus isolates from skin and soft tissue infections to vancomycin, daptomycin, linezolid and tedizolid | The Brazilian Journal of Infectious Diseases [bjid.org.br]

- 4. jmilabs.com [jmilabs.com]

The 2-Oxazolidinone Core: A Privileged Scaffold in Modern FDA-Approved Therapeutics

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

The 2-oxazolidinone ring system, a five-membered heterocycle containing both nitrogen and oxygen, has emerged as a "privileged scaffold" in medicinal chemistry. Its unique structural and electronic properties have enabled the development of a diverse range of therapeutic agents, leading to several highly successful FDA-approved drugs. This technical guide provides a comprehensive overview of the 2-oxazolidinone core in these approved drugs, with a focus on their mechanism of action, key quantitative data, detailed experimental methodologies, and the signaling pathways they modulate.

FDA-Approved Drugs Featuring the 2-Oxazolidinone Core

The versatility of the 2-oxazolidinone scaffold is highlighted by its presence in drugs targeting distinct therapeutic areas: infectious diseases and anticoagulation. The primary FDA-approved drugs incorporating this core structure are the antibiotics Linezolid and Tedizolid, and the anticoagulant Rivaroxaban. Additionally, the antibiotic Cycloserine, while structurally simpler, is classified within the broader oxazolidinone class and is a key therapeutic for multidrug-resistant tuberculosis.

| Drug Name (Brand Name) | Therapeutic Class | FDA Approval Year | Key Indications |

| Linezolid (Zyvox) | Antibiotic | 2000[1] | Gram-positive bacterial infections, including MRSA and VRE[2][3] |

| Tedizolid (Sivextro) | Antibiotic | 2014 | Acute bacterial skin and skin structure infections (ABSSSI)[4] |

| Rivaroxaban (Xarelto) | Anticoagulant | 2011[5][6][7][8] | Prevention and treatment of thromboembolic disorders[5][6][7][8] |

| Cycloserine (Seromycin) | Antibiotic | 1955 | Multidrug-resistant tuberculosis (MDR-TB)[4][9][10][11][12] |

Mechanism of Action: A Tale of Two Targets

The therapeutic efficacy of 2-oxazolidinone-containing drugs stems from their ability to interact with high specificity and affinity to their respective biological targets.

Inhibition of Bacterial Protein Synthesis: Linezolid and Tedizolid

Linezolid and Tedizolid exert their antibacterial effects by inhibiting bacterial protein synthesis.[13] They bind to the 50S ribosomal subunit at the peptidyl transferase center (PTC), preventing the formation of a functional 70S initiation complex, a crucial step in the initiation of protein synthesis.[1] This unique mechanism of action means there is no cross-resistance with other classes of protein synthesis inhibitors.

References

- 1. Five-year analysis of the in vitro activity of tedizolid against a worldwide collection of indicated species causing clinical infections: results from the Surveillance of Tedizolid Activity and Resistance (STAR) programme - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. pubs.acs.org [pubs.acs.org]

- 4. Cycloserine for treatment of multidrug-resistant tuberculosis: a retrospective cohort study in China - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Mechanism of d-Cycloserine Action: Alanine Racemase from Escherichia coli W - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Applications of oxazolidinones as chiral auxiliaries in the asymmetric alkylation reaction applied to total synthesis - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 7. Mechanism-Based Inhibition of the Mycobacterium tuberculosis Branched-Chain Aminotransferase by D- and L-Cycloserine - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Reduced-Dosed Rivaroxaban in the Long-Term Prevention of Recurrent Symptomatic Venous Thromboembolism - American College of Cardiology [acc.org]

- 9. journals.asm.org [journals.asm.org]

- 10. Cycloserine for treatment of multidrug-resistant tuberculosis: a retrospective cohort study in China - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. dovepress.com [dovepress.com]

- 12. publications.ersnet.org [publications.ersnet.org]

- 13. Rivaroxaban synthesis - chemicalbook [chemicalbook.com]

The Architectural Blueprint of a Modern Antibiotic: An In-depth Technical Guide to the Pharmacophore of Linezolid

For Researchers, Scientists, and Drug Development Professionals

Abstract

Linezolid, the first clinically approved oxazolidinone antibiotic, represents a significant advancement in the fight against multidrug-resistant Gram-positive infections. Its unique mechanism of action, targeting the initiation of bacterial protein synthesis, has made it a critical tool in modern medicine. This technical guide provides a comprehensive exploration of the pharmacophore of Linezolid, detailing the essential structural motifs required for its potent antibacterial activity. Through a detailed analysis of its structure-activity relationships, binding interactions with the bacterial ribosome, and a review of key experimental methodologies, this document serves as an in-depth resource for researchers and professionals engaged in the discovery and development of novel antibacterial agents.

Introduction

The emergence of antibiotic resistance is a pressing global health crisis. Infections caused by methicillin-resistant Staphylococcus aureus (MRSA), vancomycin-resistant Enterococcus (VRE), and penicillin-resistant Streptococcus pneumoniae (PRSP) pose significant therapeutic challenges. Linezolid (brand name Zyvox) was approved by the US Food and Drug Administration (FDA) in 2000, offering a new line of defense against these formidable pathogens.[1]

Linezolid's efficacy stems from its novel mechanism of action. Unlike many other antibiotics that interfere with cell wall synthesis or protein elongation, Linezolid inhibits the initiation of protein synthesis.[2] It achieves this by binding to the 23S ribosomal RNA (rRNA) of the 50S subunit, preventing the formation of a functional 70S initiation complex.[3][4] This unique target site minimizes the likelihood of cross-resistance with other antibiotic classes.[1][2]

Understanding the specific molecular features that govern Linezolid's interaction with its ribosomal target is paramount for the rational design of next-generation oxazolidinones with improved potency, expanded spectrum, and reduced susceptibility to resistance. This guide dissects the core pharmacophoric elements of Linezolid, providing a foundational understanding for future drug discovery efforts.

The Linezolid Pharmacophore: A Tripartite Molecular Framework

The antibacterial activity of Linezolid is intrinsically linked to a specific arrangement of three key structural components, collectively forming its pharmacophore. These components are the A-ring (oxazolidinone core), the B-ring (N-aryl substituent), and the C5 side chain.

The A-Ring: The Oxazolidinone Core

The 1,3-oxazolidin-2-one ring is the cornerstone of the Linezolid pharmacophore.[1] Several features of this ring are critical for its function:

-

Rigidity and Planarity: The oxazolidinone ring is a rigid and planar structure, which is crucial for its precise positioning within the ribosomal binding pocket.[1]

-

Carbonyl Oxygen and Nitrogen Atoms: The carbonyl oxygen and the nitrogen atom of the oxazolidinone ring are key hydrogen bond acceptors and donors, respectively. These interactions are vital for anchoring the molecule to its target.[1]

-

(S)-Configuration at C5: The stereochemistry at the C5 position is absolute for antibacterial activity. The (S)-enantiomer is the active form, while the (R)-enantiomer is devoid of significant antibacterial properties. This highlights the specific spatial arrangement required for effective binding.

The B-Ring: The N-Aryl Substituent

Attached to the nitrogen atom of the oxazolidinone ring is an N-aryl group, which plays a significant role in enhancing the drug's potency and pharmacokinetic properties. In Linezolid, this is a 3-fluoro-4-morpholinylphenyl group.[4]

-

Fluorine Atom: The fluorine atom at the meta position of the phenyl ring is a key electron-withdrawing group that increases the antibacterial activity.[5]

-

Morpholine Moiety: The morpholine ring contributes to the overall solubility and pharmacokinetic profile of the molecule.[5] While essential for the properties of Linezolid, structure-activity relationship (SAR) studies have shown that this moiety can be replaced with other substituents to modulate activity and metabolic stability.[6]

The C5 Side Chain: The Acetamidomethyl Group

The (S)-configured C5 position of the oxazolidinone ring is substituted with an acetamidomethyl group. This side chain is crucial for the drug's interaction with the ribosomal target.

-

Acetamide Group: The acetamide functionality is considered optimal for antibacterial efficacy among many tested substituents. It forms critical hydrogen bonds within the binding pocket. SAR studies have explored replacing the acetyl group with other acyl groups, revealing that the size and nature of this substituent can significantly impact potency.[7]

The logical relationship of the Linezolid pharmacophore can be visualized as follows:

Figure 1: Key components of the Linezolid pharmacophore.

Mechanism of Action: Halting Protein Synthesis at its Inception

Linezolid exerts its bacteriostatic effect against staphylococci and enterococci, and a bactericidal effect against most streptococci, by inhibiting the initiation of protein synthesis.[4] This process can be broken down into the following key steps:

-

Binding to the 50S Ribosomal Subunit: Linezolid binds to the peptidyl transferase center (PTC) on the 23S rRNA of the large 50S ribosomal subunit.[3][8][9]

-

Interference with Initiation Complex Formation: This binding event physically obstructs the formation of the 70S initiation complex, which is composed of the 30S and 50S subunits, messenger RNA (mRNA), and initiator transfer RNA (fMet-tRNA).[3][4]

-

Prevention of Translation: By preventing the formation of a functional initiation complex, Linezolid effectively halts the translation of mRNA into proteins, thereby inhibiting bacterial growth and replication.

The following diagram illustrates the inhibitory action of Linezolid on bacterial protein synthesis:

Figure 2: Signaling pathway of Linezolid's inhibitory action.

Quantitative Data and Structure-Activity Relationships

The development of Linezolid and its analogs has been guided by extensive SAR studies. The antibacterial potency is typically quantified by the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of an antibiotic that prevents visible growth of a microorganism.